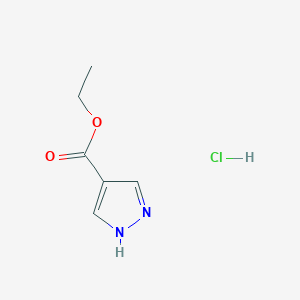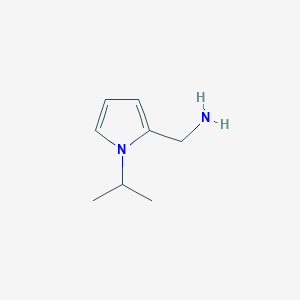
Ethyl 1H-Pyrazole-4-carboxylate hydrochloride
Vue d'ensemble
Description
Ethyl 1H-Pyrazole-4-carboxylate is a chemical compound with the molecular formula C6H8N2O2 . It is used in the preparation of isoxazole-4-carboxylic acid derivatives and isoxazole-3,5-dicarboxamides . It also acts as an intermediate in organic synthesis .
Molecular Structure Analysis
The molecular structure of Ethyl 1H-Pyrazole-4-carboxylate can be viewed as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Ethyl 1H-Pyrazole-4-carboxylate is used in the preparation of isoxazole-4-carboxylic acid derivatives and isoxazole-3,5-dicarboxamides . It acts as an intermediate in organic synthesis .Physical And Chemical Properties Analysis
Ethyl 1H-Pyrazole-4-carboxylate has a molecular weight of 140.14 . It has a melting point of 78-80 °C (lit.) and a boiling point of 138-140 °C/3 mmHg (lit.) . It is miscible with acetone .Applications De Recherche Scientifique
Synthesis and Biological Applications of Pyrazole Derivatives
Pyrazole derivatives, including Ethyl 1H-Pyrazole-4-carboxylate hydrochloride, serve as significant scaffolds in the synthesis of biologically active compounds. These heterocyclic compounds exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, antitubercular, and antiviral effects. The synthesis of pyrazole carboxylic acid derivatives and their biological applications are well-documented, indicating their importance in medicinal chemistry and drug development processes (Cetin, 2020).
Therapeutic Applications of Pyrazolines
Pyrazolines, closely related to pyrazole derivatives, have shown diverse pharmacological properties, including antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities. The therapeutic applications of pyrazoline derivatives highlight their potential as pharmacological agents, underscoring the versatility of pyrazole-based compounds in drug design and therapy (Shaaban, Mayhoub, & Farag, 2012).
Multicomponent Synthesis for Bioactive Pyrazole Derivatives
Recent advances in the multicomponent synthesis of pyrazole derivatives have showcased the efficiency of creating bioactive molecules featuring the pyrazole moiety. This method emphasizes the economic and step-saving aspects of synthesizing compounds with antibacterial, anticancer, antifungal, antioxidant, and anti-inflammatory activities among others, showcasing the pyrazole core's versatility and therapeutic potential (Becerra, Abonía, & Castillo, 2022).
Pyrazole Scaffolds in Drug Design
The pyrazole scaffold is central to designing anti-inflammatory and antiviral drugs, demonstrating its crucial role in medicinal chemistry. Pyrazole-based compounds have been successful in targeting various diseases, further highlighting the importance of this heterocyclic motif in the development of new therapeutic agents (Karati, Mahadik, & Kumar, 2022).
Safety and Hazards
Ethyl 1H-Pyrazole-4-carboxylate is classified as an irritant . It has hazard statements H315-H319-H335, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding inhalation, ingestion, and contact with skin and eyes .
Orientations Futures
Mécanisme D'action
Target of Action
Ethyl 1H-Pyrazole-4-carboxylate hydrochloride is primarily used as an intermediate in organic synthesis
Mode of Action
It is known to be used in the preparation of isoxazole-4-carboxylic acid derivatives and isoxazole-3,5-dicarboxamides .
Biochemical Pathways
It is used in the synthesis of isoxazole-4-carboxylic acid derivatives and isoxazole-3,5-dicarboxamides , which may suggest its involvement in the biochemical pathways related to these compounds.
Result of Action
It is known to be used in the preparation of isoxazole-4-carboxylic acid derivatives and isoxazole-3,5-dicarboxamides , suggesting that its action may result in the formation of these compounds.
Action Environment
It is recommended to be stored in an inert atmosphere at room temperature , suggesting that certain environmental conditions may be necessary for its stability.
Propriétés
IUPAC Name |
ethyl 1H-pyrazole-4-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2.ClH/c1-2-10-6(9)5-3-7-8-4-5;/h3-4H,2H2,1H3,(H,7,8);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NILLKQABODQIFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNN=C1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-[Amino(phenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B3093249.png)









